molecular formula C15H16O4 B2432203 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one CAS No. 929810-10-6

6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B2432203
CAS No.: 929810-10-6
M. Wt: 260.289
InChI Key: HPXJHWOZUZYENZ-UHFFFAOYSA-N
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Description

6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins, which are known for their diverse biological activities and applications. This compound is characterized by its chromen-2-one core structure, substituted with acetyl, hydroxy, methyl, and propyl groups at specific positions. It is a white to pale yellow crystalline powder with a molecular weight of 260.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Pechmann Reaction: One common method for synthesizing 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one involves the Pechmann reaction. This reaction typically uses phenol derivatives and β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid.

    Acetylation: Another method involves the acetylation of 6-hydroxy-4-methyl-2H-chromen-2-one using acetic anhydride in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. Similar compounds include:

These similar compounds share some biological activities but differ in their potency and specific applications due to the variations in their chemical structures .

Properties

IUPAC Name

6-acetyl-5-hydroxy-7-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-4-5-10-7-12(17)19-11-6-8(2)13(9(3)16)15(18)14(10)11/h6-7,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXJHWOZUZYENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=C(C(=C2)C)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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